6-Pyren-1-ylhexan-1-ol
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Overview
Description
6-Pyren-1-ylhexan-1-ol: is an organic compound that features a pyrene moiety attached to a hexanol chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The addition of a hexanol chain to the pyrene structure enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyren-1-ylhexan-1-ol typically involves the functionalization of pyrene. One common method is the bromination of pyrene to form bromopyrene, followed by a Grignard reaction with hexanol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like magnesium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent Grignard reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Pyren-1-ylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products:
Oxidation: Pyrenehexanoic acid.
Reduction: Hexylpyrene.
Substitution: Pyrenehexyl chloride or pyrenehexylamine.
Scientific Research Applications
6-Pyren-1-ylhexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological membranes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-Pyren-1-ylhexan-1-ol is primarily related to its ability to interact with biological membranes and proteins. The pyrene moiety can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can bind to specific proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
1-Pyrenol: A hydroxylated derivative of pyrene with similar optical properties but different solubility and reactivity.
Pyrenehexanoic acid: An oxidized form of 6-Pyren-1-ylhexan-1-ol with distinct chemical properties and applications.
Hexylpyrene: A reduced form with different physical and chemical characteristics.
Uniqueness: this compound is unique due to its combination of a pyrene moiety and a hexanol chain, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
6-pyren-1-ylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O/c23-15-4-2-1-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)22(19)21(17)18/h5,7-14,23H,1-4,6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICSLIGBUPKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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